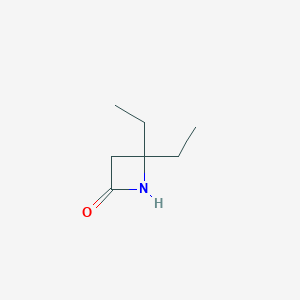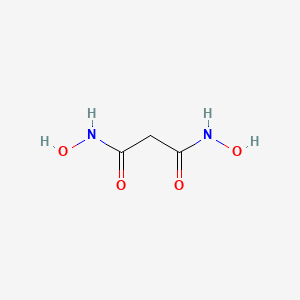
Malonohydroxamic
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dihydroxypropanediamide is an organic compound with the molecular formula C3H8N2O3 It is characterized by the presence of two hydroxyl groups attached to the nitrogen atoms of a propanediamide backbone
准备方法
Synthetic Routes and Reaction Conditions
N,N-dihydroxypropanediamide can be synthesized through several methods. One common approach involves the reaction of glyoxal with hydroxylamine under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,N-dihydroxypropanediamide may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or distillation to remove impurities and obtain the final product in a pure form.
化学反应分析
Types of Reactions
N,N-dihydroxypropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary or secondary amines.
科学研究应用
N,N-dihydroxypropanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: N,N-dihydroxypropanediamide is used in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism by which N,N-dihydroxypropanediamide exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or other proteins, potentially inhibiting their activity. The compound may also interact with nucleophiles or electrophiles, leading to various chemical transformations.
相似化合物的比较
Similar Compounds
N,N-dimethylpropanediamide: Similar in structure but with methyl groups instead of hydroxyl groups.
N,N-dihydroxyethanediamide: Contains an ethanediamide backbone instead of propanediamide.
N,N-dihydroxybutanediamide: Features a butanediamide backbone.
Uniqueness
N,N-dihydroxypropanediamide is unique due to the presence of two hydroxyl groups, which confer distinct chemical reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
属性
CAS 编号 |
1882-99-1 |
|---|---|
分子式 |
C3H6N2O4 |
分子量 |
134.09 g/mol |
IUPAC 名称 |
N,N'-dihydroxypropanediamide |
InChI |
InChI=1S/C3H6N2O4/c6-2(4-8)1-3(7)5-9/h8-9H,1H2,(H,4,6)(H,5,7) |
InChI 键 |
PZFQKMJVRDKVMJ-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)NO)C(=O)NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


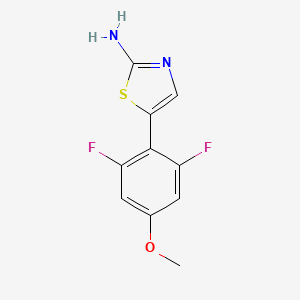

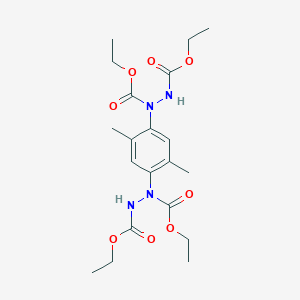

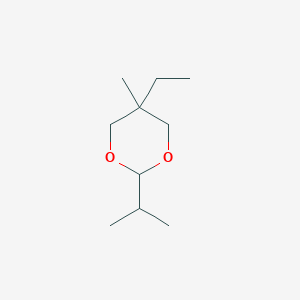
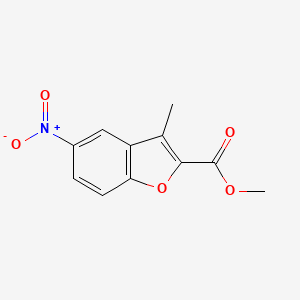
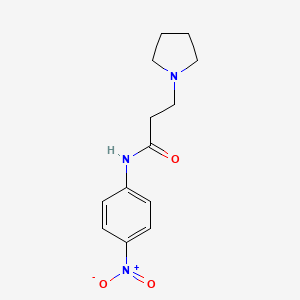
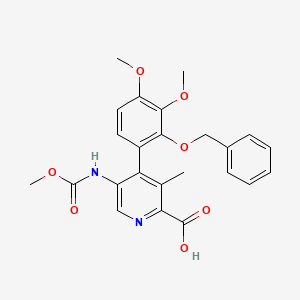
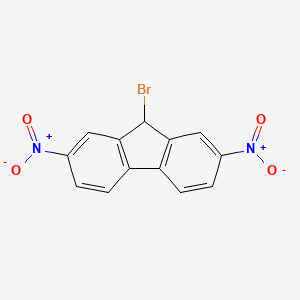
![2-amino-N-[1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylpentanamide](/img/structure/B14016759.png)
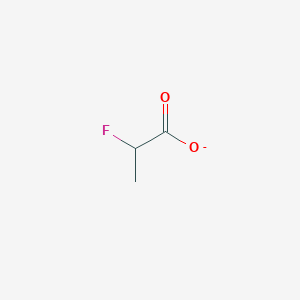
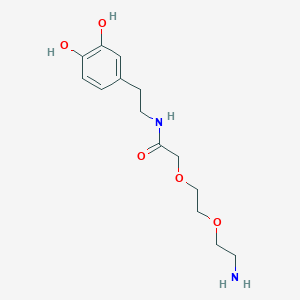
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)
